molecular formula C11H20O3 B139277 Ethyl 2-ethoxycyclohexane-1-carboxylate CAS No. 131837-15-5

Ethyl 2-ethoxycyclohexane-1-carboxylate

Cat. No.: B139277
CAS No.: 131837-15-5
M. Wt: 200.27 g/mol
InChI Key: IIYWGIOZVFDVNR-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxycyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethoxy substituent at the 2-position and an ethyl ester group at the 1-position. These compounds are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stereochemical versatility and functional group compatibility .

Properties

CAS No.

131837-15-5

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethoxycyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h9-10H,3-8H2,1-2H3

InChI Key

IIYWGIOZVFDVNR-UHFFFAOYSA-N

SMILES

CCOC1CCCCC1C(=O)OCC

Canonical SMILES

CCOC1CCCCC1C(=O)OCC

Synonyms

Cyclohexanecarboxylic acid, 2-ethoxy-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type and position, leading to variations in properties such as solubility, stability, and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) CAS Number Molecular Formula Key Properties/Applications
Ethyl cyclohexanecarboxylate None (parent structure) 3289-28-9 C₉H₁₆O₂ Density: 0.936 g/cm³; BP: 196°C
Ethyl 2-hydroxycyclohexanecarboxylate 2-hydroxy N/A C₉H₁₆O₃ Chiral synthon for pharmaceuticals
Ethyl 2-aminocyclohexanecarboxylate 2-amino 192047-04-4 C₉H₁₇NO₂ Intermediate in peptide mimetics
Ethyl 3-oxocyclohexane-1-carboxylate 3-oxo 33668-25-6 C₉H₁₄O₃ Ketone reactivity for cyclization
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate 1-ethyl, 4-oxo 59032-71-2 C₁₁H₁₈O₃ High steric hindrance; used in polymers
Key Observations:
  • Ethoxy vs. Hydroxy/Amino Groups: The ethoxy group in the target compound likely enhances lipophilicity compared to polar hydroxy or amino analogs, influencing solubility in organic solvents like ethanol or ethyl acetate .
  • Steric and Electronic Effects : Ethyl 1-ethyl-4-oxocyclohexanecarboxylate (CAS 59032-71-2) demonstrates how bulky substituents (e.g., ethyl at 1-position) reduce reactivity in nucleophilic acyl substitutions compared to less hindered analogs .
  • Oxo vs. Ester Functionality : Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6) exhibits ketone-driven reactivity, enabling aldol condensations absent in ester-only derivatives .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Profile
Ethyl cyclohexanecarboxylate 196 0.936 Soluble in ethanol, ether, chloroform
Ethyl cyclohexylacetate 211 0.766 Miscible in benzene, toluene
Ethyl 2-hydroxycyclohexanecarboxylate N/A N/A Limited water solubility; soluble in polar aprotic solvents
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate N/A N/A Low volatility; stable under acidic conditions
Key Trends:
  • Boiling Points : Ethyl esters with larger substituents (e.g., cyclohexylacetate) exhibit higher boiling points due to increased molecular weight .
  • Solubility: Polar substituents (e.g., hydroxy) reduce solubility in non-polar solvents but enhance compatibility with polar media .

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